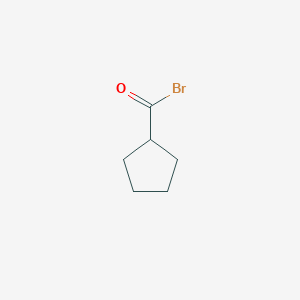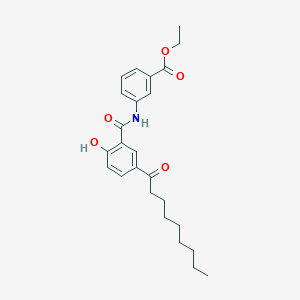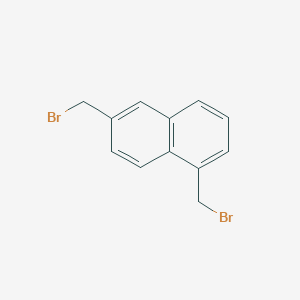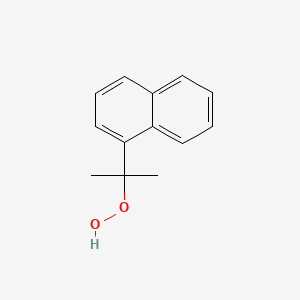
Cyclopentanecarbonyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarbonyl bromide is an organic compound with the molecular formula C6H9BrO. It is a derivative of cyclopentane, where a carbonyl bromide group is attached to the cyclopentane ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentanecarbonyl bromide can be synthesized through several methods. One common approach involves the bromination of cyclopentanecarboxylic acid using reagents such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically proceeds under controlled conditions to ensure the selective formation of the carbonyl bromide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentanecarbonyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to cyclopentanecarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in aqueous or organic solvents under controlled temperatures to ensure complete oxidation.
Major Products:
Nucleophilic Substitution: Amides, esters, thioesters.
Reduction: Cyclopentanol.
Oxidation: Cyclopentanecarboxylic acid.
Applications De Recherche Scientifique
Cyclopentanecarbonyl bromide finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclopentanecarbonyl bromide primarily involves its reactivity towards nucleophiles. The carbonyl bromide group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclopentanecarbonyl bromide can be compared with other acyl halides and cycloalkane derivatives:
Cyclohexanecarbonyl Bromide: Similar in structure but with a six-membered ring, leading to different reactivity and stability.
Cyclopentanecarboxylic Acid: The parent acid from which this compound is derived, differing in the presence of a carboxyl group instead of a carbonyl bromide.
Cyclopentanone: A ketone derivative of cyclopentane, differing in the functional group attached to the ring.
The uniqueness of this compound lies in its specific reactivity due to the presence of both a carbonyl and a bromide group, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
98139-86-7 |
|---|---|
Formule moléculaire |
C6H9BrO |
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
cyclopentanecarbonyl bromide |
InChI |
InChI=1S/C6H9BrO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 |
Clé InChI |
BAIYPAYRNAZBMS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)



![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)

![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

